3-(ETHANESULFONYL)-N2-(2-ETHYL-6-METHYLPHENYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE
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Overview
Description
3-(ETHANESULFONYL)-N2-(2-ETHYL-6-METHYLPHENYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE is a complex organic compound that belongs to the class of thiophene derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ETHANESULFONYL)-N2-(2-ETHYL-6-METHYLPHENYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of various substituents through reactions such as sulfonylation, acylation, and amination. Each step requires specific reagents, catalysts, and conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the carbonyl or sulfonyl groups.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as anti-inflammatory or anticancer properties.
Medicine
If the compound shows promising biological activity, it could be developed into a drug candidate for treating specific diseases.
Industry
In industry, it could be used in the development of new materials, such as polymers or electronic components, due to its unique structural properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. It might bind to enzymes or receptors, altering their activity and leading to a therapeutic effect. Detailed studies would be required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Other compounds with a thiophene core, such as 2-acetylthiophene or 2-bromothiophene.
Sulfonyl Compounds: Compounds like methanesulfonyl chloride or benzenesulfonyl chloride.
Fluorobenzoyl Compounds: Compounds such as 4-fluorobenzoyl chloride or 4-fluorobenzaldehyde.
Uniqueness
What sets 3-(ETHANESULFONYL)-N2-(2-ETHYL-6-METHYLPHENYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE apart is its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
[3-amino-5-(2-ethyl-6-methylanilino)-4-ethylsulfonylthiophen-2-yl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3S2/c1-4-14-8-6-7-13(3)18(14)25-22-21(30(27,28)5-2)17(24)20(29-22)19(26)15-9-11-16(23)12-10-15/h6-12,25H,4-5,24H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADYFUQIUFNUNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)F)N)S(=O)(=O)CC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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